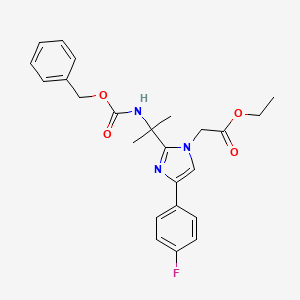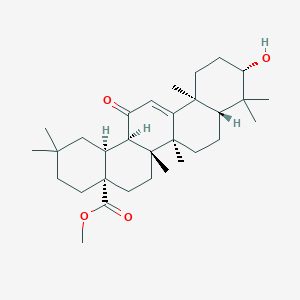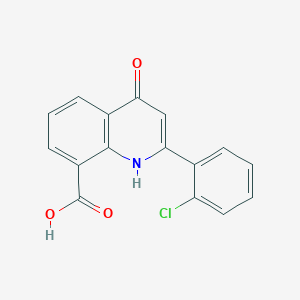
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-氯苯基)-4-氧代-1,4-二氢喹啉-8-羧酸是一种属于喹啉家族的杂环化合物。喹啉衍生物以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
2-(2-氯苯基)-4-氧代-1,4-二氢喹啉-8-羧酸的合成通常包括以下步骤:
起始原料: 合成从2-氯苯甲醛和乙酰乙酸乙酯开始。
环化: 这些起始原料在碱(如乙醇钠)存在下发生环化反应,形成喹啉环。
氧化: 然后,使用氧化剂(如高锰酸钾)氧化所得中间体,在4位引入酮基。
羧化: 最后,通过在高压下使用二氧化碳的羧化反应,在8位引入羧酸基团。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但在更大规模上进行。反应通常在大型反应器中进行,并对温度、压力和反应时间进行精确控制,以确保最终产物的产率高且纯度高。
化学反应分析
反应类型
2-(2-氯苯基)-4-氧代-1,4-二氢喹啉-8-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以进一步氧化以引入额外的官能团。
还原: 还原反应可以将酮基转化为羟基。
取代: 苯环上的氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 酸性条件下的高锰酸钾或三氧化铬。
还原: 无水条件下的硼氢化钠或氢化铝锂。
取代: 碱(如氢氧化钠)存在下的胺或硫醇等亲核试剂。
主要形成的产物
氧化: 引入羟基或羧基。
还原: 形成2-(2-氯苯基)-4-羟基-1,4-二氢喹啉-8-羧酸。
取代: 形成各种官能团取代氯原子的衍生物。
科学研究应用
2-(2-氯苯基)-4-氧代-1,4-二氢喹啉-8-羧酸在科学研究中有多种应用:
化学: 用作合成更复杂的喹啉衍生物的构建块。
生物学: 研究其潜在的抗菌和抗癌特性。
医学: 研究其在开发新的治疗剂方面的潜在用途。
工业: 用于合成染料、颜料和其他工业化学品。
作用机制
2-(2-氯苯基)-4-氧代-1,4-二氢喹啉-8-羧酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可以抑制某些酶或受体,从而产生其生物学效应。例如,它可以抑制细菌酶,从而导致抗菌活性,或与参与癌细胞增殖的细胞途径相互作用。
相似化合物的比较
类似化合物
- 2-氯苯乙酸
- 2-氯苯甲醛
- 4-氧代-1,4-二氢喹啉-8-羧酸
比较
2-(2-氯苯基)-4-氧代-1,4-二氢喹啉-8-羧酸是独特的,因为它同时存在氯苯基和喹啉部分,这使其具有独特的化学和生物学特性。
属性
CAS 编号 |
90034-68-7 |
|---|---|
分子式 |
C16H10ClNO3 |
分子量 |
299.71 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-12-7-2-1-4-9(12)13-8-14(19)10-5-3-6-11(16(20)21)15(10)18-13/h1-8H,(H,18,19)(H,20,21) |
InChI 键 |
LKAFSNXNOGJPPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)
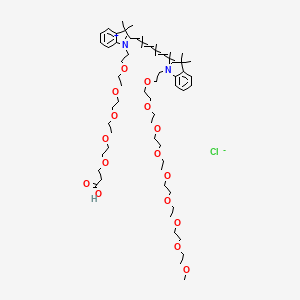
![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)
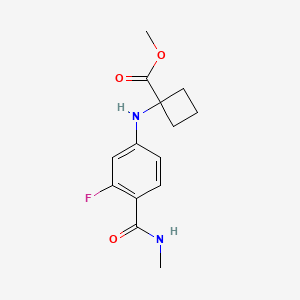
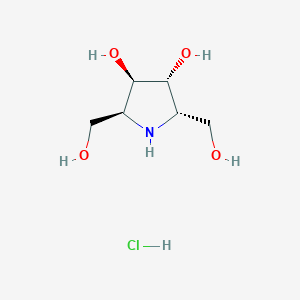
![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)

![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
